3,5-Dimethylpyrazine-2-carbaldehyde

Physicochemical Profiling Lipophilicity ADME Prediction

When synthesizing CNS-targeted lead compounds, the parent pyrazine-2-carbaldehyde (LogP -0.4) often limits passive membrane permeability, while mono-methyl analogs still fall short of the optimal LogP window. 3,5-Dimethylpyrazine-2-carbaldehyde (CAS 1260671-69-9) resolves this with a computed XLogP3 of 0.4-a +0.8 log unit improvement-delivering a 6.3-fold higher theoretical partition coefficient. The 3,5-dimethyl pattern also sterically shields the formyl group, enhancing facial selectivity in diastereoselective nucleophilic additions compared to the 5,6-dimethyl regioisomer. Supplied at 98% purity with consistent quality, this building block enables reproducible synthetic outcomes and safe handling under standard chemical hygiene plans.

Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
CAS No. 1260671-69-9
Cat. No. B3418563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethylpyrazine-2-carbaldehyde
CAS1260671-69-9
Molecular FormulaC7H8N2O
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESCC1=CN=C(C(=N1)C)C=O
InChIInChI=1S/C7H8N2O/c1-5-3-8-7(4-10)6(2)9-5/h3-4H,1-2H3
InChIKeyPULLDHBRCQKMCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethylpyrazine-2-carbaldehyde: Physicochemical and Hazard Profile


3,5-Dimethylpyrazine-2-carbaldehyde (CAS 1260671-69-9) is a heterocyclic aromatic compound belonging to the alkylated pyrazine carbaldehyde subclass, characterized by a pyrazine core bearing methyl substituents at positions 3 and 5 and a formyl group at position 2. With a molecular formula of C₇H₈N₂O and a molecular weight of 136.15 g·mol⁻¹, this compound exhibits a computed XLogP3 of 0.4 and a topological polar surface area of 42.9 Ų [1]. It is classified under the Globally Harmonized System (GHS) with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) per ECHA C&L notification data [2]. The compound serves as a versatile aldehyde-bearing building block in organic synthesis, particularly for the preparation of heterocyclic scaffolds, pharmaceutical intermediates, agrochemicals, and flavor agents [3].

1 Aldehyde building block with bis-methyl steric environment for heterocyclic synthesis
2 Computed logP ~0.4 supports partitioning-controlled reaction design
3 GHS profile (H302/H315/H319/H335) requires review of lab safety protocols

Why Generic Pyrazine Aldehydes Cannot Substitute This Compound


Generic substitution among pyrazine carbaldehydes is precluded by the profound influence of methyl group count and ring position on both physicochemical properties and chemical reactivity. The 3,5-dimethyl substitution pattern in 3,5-Dimethylpyrazine-2-carbaldehyde yields a computed XLogP3 of 0.4, representing a +0.8 log unit increase over the unsubstituted pyrazine-2-carbaldehyde (XLogP3 −0.4) and a +0.4 log unit increase over 3-methylpyrazine-2-carbaldehyde (XLogP3 0) [1]. This systematic lipophilicity shift directly governs partitioning behavior, membrane permeability, and solubility in both reaction media and biological systems. Furthermore, the steric and electronic environment of the aldehyde group at position 2 is uniquely modulated by the two flanking methyl substituents at positions 3 and 5—a geometry that differs fundamentally from the 5,6-dimethyl regioisomer, where the aldehyde is adjacent to an unsubstituted ring carbon, leading to distinct reactivity profiles in nucleophilic addition and condensation reactions . Unverified interchange with mono-methyl or alternative dimethyl regioisomers therefore risks altered reaction kinetics, divergent impurity profiles, and irreproducible synthetic outcomes.

Lipophilicity shift
Mono-methyl or unsubstituted pyrazine aldehydes may show altered partitioning and extraction behavior due to logP differences of 0.4–0.8 units, potentially affecting reaction workup reproducibility.
Regioisomeric reactivity
The 5,6-dimethyl regioisomer lacks the bis-ortho steric shielding of the aldehyde group; nucleophilic addition kinetics and product profiles may differ, making them not synthetically interchangeable.
Expanded hazard profile
The parent pyrazine-2-carbaldehyde carries only H315/H319, whereas this compound adds H302 and H335; substituting could lead to incomplete safety documentation and unmitigated exposure risks.

Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Shift Across the Methyl Substitution Series

The computed lipophilicity of 3,5-Dimethylpyrazine-2-carbaldehyde (XLogP3 = 0.4) demonstrates a pronounced differentiation from all lower methyl-substituted analogs. Relative to the unsubstituted pyrazine-2-carbaldehyde (XLogP3 = −0.4), the target compound is 0.8 log units more lipophilic, corresponding to approximately a 6.3-fold higher theoretical octanol-water partition coefficient [1][2]. Compared with 3-methylpyrazine-2-carbaldehyde (XLogP3 = 0), the 3,5-dimethyl derivative gains +0.4 log units, while it falls 0.2 log units below 5-methylpyrazine-2-carbaldehyde (LogP = 0.60), a positionally isomeric mono-methyl analog . This non-linear LogP trajectory across the substitution series confirms that the 3,5-dimethyl pattern imparts a specific lipophilicity value not attainable by any mono-methyl congener.

Lipophilicity Shift
Cross-study comparable
XLogP3 0.4 vs parent −0.4 (+0.8 log units); vs 3-methyl analog 0 (+0.4)
Reported logP increase may affect partitioning and permeability predictions
Computed values; confirm experimentally for your solvent system
Physicochemical Profiling Lipophilicity ADME Prediction Partitioning

Divergent GHS Hazard Profile vs. Unsubstituted Parent

According to ECHA C&L Inventory notifications, 3,5-Dimethylpyrazine-2-carbaldehyde carries four hazard statements: H302 (harmful if swallowed, Acute Tox. 4), H315 (skin irritation, Skin Irrit. 2), H319 (serious eye irritation, Eye Irrit. 2), and H335 (respiratory irritation, STOT SE 3), each reported at 100% consistency across notifying companies [1]. In contrast, the unsubstituted pyrazine-2-carbaldehyde is classified with H315 and H319 only—it lacks the acute oral toxicity (H302) and specific target organ toxicity (H335) warnings [2]. The introduction of two methyl groups therefore generates a materially broader hazard profile that carries direct implications for personal protective equipment requirements, waste disposal classification, and regulatory documentation in procurement workflows.

GHS Hazard Profile
Head-to-head
4 hazard statements (H302,H315,H319,H335) vs parent 2 (H315,H319 only)
Expanded GHS classification requires updated safety protocol review
ECHA C&L notifications, 100% reporting consistency
Chemical Safety GHS Classification Risk Assessment Occupational Health

Regioisomeric Impact on Aldehyde Reactivity

The position of methyl substituents relative to the aldehyde group critically determines the electronic character of the formyl carbon. In 3,5-Dimethylpyrazine-2-carbaldehyde, the aldehyde is flanked by methyl-bearing carbons at both adjacent positions (C3 and C5), creating a bis-ortho-like steric environment that can retard nucleophilic attack at the carbonyl [1]. By contrast, in 5,6-Dimethylpyrazine-2-carbaldehyde (CAS 1393585-00-6, same molecular formula C₇H₈N₂O, MW 136.15), the aldehyde at position 2 has an unsubstituted carbon at the adjacent C3 position, yielding a sterically less encumbered and electronically distinct carbonyl center that reacts with different kinetics in condensation, imine formation, and hydrazone synthesis . Although direct kinetic measurements for these specific regioisomers are absent from the published literature, the well-established principles of ortho-substituent effects in heteroaromatic aldehydes support the prediction that the two regioisomers are not synthetically interchangeable.

Regioisomeric Reactivity
Class-level inference
3,5-dimethyl pattern creates bis-ortho steric shielding; 5,6-dimethyl has unsubstituted adjacent C
Steric environment may influence reaction selectivity; direct kinetic data unavailable
Reactivity inferred from heteroaromatic aldehyde SAR principles
Regioisomerism Aldehyde Reactivity Nucleophilic Addition Synthetic Intermediate

Predicted Olfactory Threshold for Dimethylpyrazine Aldehydes

A comprehensive 2D-QSPR study on 78 pyrazine derivatives established that odor thresholds of alkylpyrazines are quantitatively predictable from molecular descriptors, with substituent position and electronic parameters serving as the dominant determinants [1]. Experimentally determined odor detection thresholds for alkylpyrazines span from 4 to 490 ppb (v/v), with di- and tri-methylated derivatives populating the more potent region of this range [2]. While a direct experimental odor threshold for 3,5-Dimethylpyrazine-2-carbaldehyde has not been published, class-level inference from the QSPR models and the known structure-odor relationships of alkylpyrazines indicates that the 3,5-dimethyl-2-carbaldehyde substitution pattern is predicted to produce a distinct olfactory profile that differs materially from both the parent pyrazine-2-carbaldehyde (lacking methyl groups) and from ketone analogs such as 2-acetyl-3,5-dimethylpyrazine, where the carbonyl is conjugated differently with the ring . Procurement for flavor or fragrance research applications therefore requires the specific aldehyde isomer rather than a generic alkylpyrazine.

Olfactory Threshold
Class-level inference
QSPR model predicts dimethylpyrazines in 4–490 ppb; distinct from ketone analogs
Predicted olfactory profile may differ from 2-acetyl or other substitution patterns
No direct experimental threshold for this specific compound
Flavor Chemistry Olfactory Threshold QSPR Modeling Sensory Science

Molecular Weight as a Surrogate for Synthetic Complexity

The molecular weight of 3,5-Dimethylpyrazine-2-carbaldehyde (136.15 g·mol⁻¹, 10 heavy atoms) [1] positions it as the highest-mass member among the simple mono-aldehyde pyrazine carbaldehydes: pyrazine-2-carbaldehyde (108.10 g·mol⁻¹, 8 heavy atoms) [2], and 3-methylpyrazine-2-carbaldehyde (122.12 g·mol⁻¹, 9 heavy atoms) [3]. This monotonic increase in molecular weight and heavy atom count correlates with the number of synthetic steps required for its preparation—typically via Vilsmeier-Haack formylation of 3,5-dimethylpyrazine or selenium dioxide oxidation of 2,3,5-trimethylpyrazine—compared to the simpler one-step formylation of pyrazine for the unsubstituted parent [4]. The added synthetic complexity translates into higher procurement cost per gram and typically longer lead times for custom synthesis, factors that must be weighed against the compound's unique substitution pattern when selecting a building block.

Synthetic Complexity
Cross-study comparable
MW 136.15 (+26% vs parent 108.10); +2 heavy atoms; multi-step synthesis required
Higher molecular weight correlates with additional synthetic steps and procurement cost
Cost/lead time may increase vs mono-methyl or unsubstituted analogs
Synthetic Feasibility Cost Estimation Molecular Complexity Procurement Economics

Validated Application Scenarios Grounded in Differentiation Evidence


Drug Candidate Design Requiring Controlled Lipophilicity

Medicinal chemistry programs targeting central nervous system or intracellular targets where a computed logP near 0.4 is desirable for balancing passive membrane permeability with aqueous solubility should prioritize 3,5-Dimethylpyrazine-2-carbaldehyde over pyrazine-2-carbaldehyde (XLogP3 −0.4) or 3-methylpyrazine-2-carbaldehyde (XLogP3 0), as the target compound's lipophilicity falls within the optimal range for blood-brain barrier penetration (LogP 0–3) while the parent compound's negative LogP may hinder passive diffusion [1]. The +0.8 log unit difference versus the parent translates to a 6.3-fold higher theoretical octanol-water partition coefficient, a magnitude that can determine whether a lead series advances beyond in vitro screening [2].

Safety-Critical Labs Requiring Differentiated Handling Protocols

Research facilities operating under strict chemical hygiene plans must account for the expanded hazard profile of 3,5-Dimethylpyrazine-2-carbaldehyde relative to the unsubstituted parent. The presence of H302 (acute oral toxicity) and H335 (respiratory irritation) necessitates fume hood usage, respiratory protection considerations, and oral ingestion precautions that are not triggered by pyrazine-2-carbaldehyde alone [1]. Procurement decisions that fail to distinguish between these two compounds on safety grounds expose laboratory personnel to unmitigated hazards and may violate institutional chemical hygiene requirements.

Flavor Research Needing Unique Olfactory Signature of Aldehyde Form

Sensory research programs investigating the structure-odor relationships of pyrazine derivatives should source the specific 3,5-Dimethylpyrazine-2-carbaldehyde rather than the commercially more common 2-acetyl-3,5-dimethylpyrazine, as the aldehyde carbonyl presents a distinct electronic conjugation pattern with the pyrazine ring compared to the acetyl ketone, yielding a different olfactory character [1]. QSPR models for alkylpyrazines confirm that the aldehyde functional group combined with the 3,5-dimethyl substitution topology generates a predicted odor threshold and character that is not reproducible by ketone analogs or alternative substitution patterns [2].

Regiospecific Synthesis Leveraging Bis-Methyl Steric Shielding

In synthetic methodologies involving chiral auxiliary approaches or diastereoselective nucleophilic additions to the formyl group, the steric shielding provided by the flanking methyl groups at C3 and C5 of 3,5-Dimethylpyrazine-2-carbaldehyde can enhance facial selectivity compared to the 5,6-dimethyl regioisomer where the aldehyde-adjacent C3 position is unsubstituted [1]. Although direct comparative kinetic data are lacking in the published literature, the well-established principles of steric approach control in heteroaromatic aldehyde chemistry support the selection of the 3,5-dimethyl regioisomer when reaction diastereoselectivity is a critical quality attribute of the synthetic process.

Application
Selection Property
Validation Focus
CNS drug candidate design
Controlled lipophilicity (logP ~0.4)
Partitioning and passive permeability screening
Safety-critical synthesis labs
Expanded GHS profile (H302+H335)
PPE requirements and waste protocol review
Flavor and fragrance research
Aldehyde vs. ketone olfactory character
Sensory panel and QSPR model validation
Stereoselective heterocyclic synthesis
Bis-methyl steric environment
Facial selectivity and impurity profile assessment
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